molecular formula C16H17N3O3 B2397279 N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide CAS No. 852132-23-1

N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Cat. No.: B2397279
CAS No.: 852132-23-1
M. Wt: 299.33
InChI Key: TWKJIQSSWLKBRO-UHFFFAOYSA-N
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Description

“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” is a synthetic organic compound that features a benzamide core linked to a 5-methylisoxazole and a 2-oxopyrrolidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 5-methylisoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the benzamide group: This step might involve the reaction of an amine with a benzoyl chloride derivative.

    Introduction of the 2-oxopyrrolidine moiety: This could be done through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” could have several scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for “N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)-N-methylbenzamide
  • N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)aniline

Uniqueness

“N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-10-14(17-22-12)19(11-18-9-5-8-15(18)20)16(21)13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKJIQSSWLKBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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